molecular formula C15H12N2OS B14760218 5-(4-Phenoxyphenyl)thiazol-2-amine

5-(4-Phenoxyphenyl)thiazol-2-amine

Katalognummer: B14760218
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: SSPNOCIYOXHSHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Phenoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

The synthesis of 5-(4-Phenoxyphenyl)thiazol-2-amine typically involves the reaction of 4-phenoxyaniline with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or acetone .

Analyse Chemischer Reaktionen

5-(4-Phenoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(4-Phenoxyphenyl)thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, making it useful in drug discovery and development.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-(4-Phenoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

5-(4-Phenoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    4-Phenylthiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.

    5-Phenyl-1,3-thiazolidine-2-thione: Another thiazole derivative with distinct chemical properties and applications.

    5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine: A related compound with a different heterocyclic ring system

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H12N2OS

Molekulargewicht

268.3 g/mol

IUPAC-Name

5-(4-phenoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12N2OS/c16-15-17-10-14(19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17)

InChI-Schlüssel

SSPNOCIYOXHSHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.